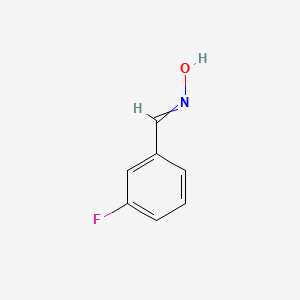

3-Fluorobenzaldehyde oxime

Description

3-Fluorobenzaldehyde oxime (C₇H₆FNO) is a fluorinated aromatic oxime derived from the condensation of 3-fluorobenzaldehyde with hydroxylamine. This compound features a benzene ring substituted with a fluorine atom at the meta position and an oxime (-CH=N-OH) functional group. Its molecular weight is 153.13 g/mol, and it is primarily utilized in chemical biology and medicinal chemistry for designing polyamide conjugates that target specific DNA sequences . For instance, oxime-linked polyamides incorporating this compound have demonstrated efficacy in gene regulation, particularly in U251 glioblastoma cells, where they exhibited activity comparable to amide-linked counterparts .

Properties

Molecular Formula |

C7H6FNO |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H |

InChI Key |

ZFFMHBULJWGCKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NO |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The oxime functional group undergoes distinct redox transformations:

-

Oxidation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions converts the oxime group (–C=N–OH) into a nitro group (–NO₂), yielding 3-fluoronitrobenzene derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the oxime to a primary amine, producing 3-fluorobenzylamine.

Cycloaddition Reactions

3-Fluorobenzaldehyde oxime participates in 1,3-dipolar cycloadditions with alkenes or alkynes to form heterocyclic compounds:

| Reaction Partner | Product | Conditions | Reference |

|---|---|---|---|

| Ethylene | Isoxazolidine derivative | Thermal or microwave | |

| Acetylene | Isoxazole derivative | Cu(I) catalysis, 110°C |

The fluorine atom enhances the electrophilicity of the oxime, facilitating regioselective cycloadditions.

Nucleophilic Substitution

The meta-fluorine atom undergoes substitution with nucleophiles under specific conditions:

| Nucleophile | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | NaOMe, DMSO, 30°C | 3-Methoxybenzaldehyde oxime | 70–85% |

| Amines | AlCl₃, CH₂Cl₂, RT | Aryl-substituted oxime derivatives | 43–99% |

Aluminum chloride mediates Friedel-Crafts alkylation, enabling the synthesis of α-aryl chloroximes .

Copper-Catalyzed Arylations

This compound reacts with aryl halides via Cu(I)-catalyzed Ullmann-type coupling:

-

Mechanism :

Aluminum-Mediated Tautomerization

AlCl₃ promotes tautomerization of β-nitrostyrene intermediates to aci-nitro forms, which react with chloride to form gem-chloronitroso species. These tautomerize to stable oximes .

Geometric Isomerism and Tautomerization

The C=N bond in this compound allows for cis (Z) and trans (E) isomerism. The trans isomer predominates in solution due to steric and electronic stabilization. Tautomerization between oxime and nitroso forms is metal-dependent, as seen in Al(III)-mediated pathways .

Coordination Chemistry

The oxime group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Al(III). These complexes are pivotal in catalytic cycles for C–C bond formation .

Comparison with Similar Compounds

Structural and Functional Analogues

Halogen-Substituted Benzaldehyde Oximes

- 3-Chlorobenzaldehyde oxime (C₇H₆ClNO, MW: 155.58 g/mol): Replacing fluorine with chlorine increases molecular weight and polarizability.

- 3-Bromobenzaldehyde oxime (C₇H₆BrNO, MW: 200.03 g/mol): Bromine’s stronger electron-withdrawing nature and larger size further alter electronic properties and steric profiles.

Fluorinated Analogues

- 3-(Trifluoromethoxy)benzaldehyde oxime (C₈H₆F₃NO₂): The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability compared to the simple fluorine substituent, making it more suitable for pharmaceutical applications .

Reactivity and Stability

- Oxime Stability: 3-Fluorobenzaldehyde oxime’s stability is intermediate between labile oximes (e.g., phosgene oxime, which decomposes rapidly) and highly stable derivatives like Olesoxime. The fluorine atom likely enhances resistance to hydrolysis compared to non-fluorinated analogues .

- Synthetic Utility : The oxime group in this compound enables conjugation via oxime ligation, a strategy less feasible with carboxybenzaldehyde derivatives due to competing side reactions .

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing 3-fluorobenzaldehyde oxime?

- Methodology : Use hydroxylamine hydrochloride (NHOH·HCl) in excess (1.5–2.0 equivalents) under alkaline conditions (e.g., NaOH/EtOH) to ensure complete conversion of 3-fluorobenzaldehyde to the oxime. The reaction is typically refluxed for 2–4 hours. The crude product can be extracted using ethyl acetate without further purification for immediate use in downstream reactions .

Q. How can the purity of this compound be characterized?

- Methodology :

- GC-FTIR : Analyze isomer elution profiles using gas chromatography coupled with Fourier-transform infrared spectroscopy. Selective wavenumbers (e.g., 950–1050 cm for oxime C=N-O stretches) help distinguish isomers .

- NMR : Use NMR (in deuterated solvents like DO) to monitor reaction progress and confirm structural integrity. For example, the oxime proton (-NOH) appears as a broad singlet at δ 9–11 ppm in NMR .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Wear protective gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure.

- Use fume hoods to minimize inhalation risks.

- In case of eye contact, rinse immediately with water for 15 minutes (per S26 safety guidelines) .

Advanced Research Questions

Q. How does the fluorination position (ortho, meta, para) influence the reactivity of benzaldehyde oximes in catalytic systems?

- Methodology : Design competitive assays using -labeled glucose and fluorinated benzaldehydes in whole-cell catalysis (e.g., S. cerevisiae). Monitor product formation via in-cell NMR.

- Key Findings :

| Substrate | Relative Reactivity (vs. Benzaldehyde) |

|---|---|

| 3-Fluorobenzaldehyde | 1.19 |

| 4-Fluorobenzaldehyde | 0.56 |

- The meta-fluorinated derivative shows reactivity closer to unsubstituted benzaldehyde due to reduced steric and electronic hindrance .

Q. What computational approaches predict isomerization dynamics in oximes?

- Methodology : Perform density functional theory (DFT) calculations to model intramolecular oxime transfer reactions. Focus on intermediates with activation barriers >20 kcal/mol, as these are less likely to be experimentally observable. For acetone oxime models, water expulsion steps are rate-limiting .

Q. How can this compound be utilized in biological imaging probes?

- Methodology : Conjugate the oxime to polyamide cores via oxime ligation for positron emission tomography (PET). For example, react 3-fluorobenzaldehyde with -labeled precursors under mild acidic conditions (pH 4–5) to generate targeted probes .

Q. How to reconcile discrepancies in reactivity data between isolated enzymes and whole-cell systems?

- Methodology :

- Compare in vitro enzyme kinetics (e.g., pyruvate decarboxylase activity) with in-cell NMR data.

- Example : Isolated enzymes show higher activity for 2-fluorobenzaldehyde (relative rate = 1.62), while whole-cell systems favor 3-fluorobenzaldehyde due to membrane permeability and intracellular microenvironment effects .

Data Contradiction Analysis

- Issue : Conflicting reports on fluorinated benzaldehyde reactivity in enzymatic vs. whole-cell systems.

- Resolution :

- Experimental Design : Conduct parallel assays using isolated enzymes (e.g., purified pyruvate decarboxylase) and whole-cell lysates under identical substrate concentrations.

- Variables to Control : pH, temperature, and cofactor availability (e.g., thiamine pyrophosphate).

- Statistical Validation : Use ANOVA to assess significance (p < 0.05) across triplicate trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.